molecular formula C10H6F3N3O B11809126 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde

2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B11809126
M. Wt: 241.17 g/mol
InChI Key: FXHADQHSGULZSV-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a triazole ring with an aldehyde functional group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction between an azide and an alkyne. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring with high efficiency.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. These reagents react with the benzene ring under the influence of a palladium catalyst to form the desired trifluoromethyl-substituted benzene.

    Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the trifluoromethyl-substituted triazole with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the above synthetic routes, with optimization for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenylboronic acid: This compound shares the trifluoromethyl-substituted benzene ring but lacks the triazole and aldehyde functionalities.

    2-Fluoro-4-(trifluoromethyl)phenylboronic acid: Similar to the above compound but with an additional fluorine atom on the benzene ring.

    4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group and a hydroxyl group on the benzene ring, differing in functional groups from the target compound.

Uniqueness

2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde is unique due to the combination of the trifluoromethyl group, triazole ring, and aldehyde functional group. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H6F3N3O

Molecular Weight

241.17 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]triazole-4-carbaldehyde

InChI

InChI=1S/C10H6F3N3O/c11-10(12,13)7-1-3-9(4-2-7)16-14-5-8(6-17)15-16/h1-6H

InChI Key

FXHADQHSGULZSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2N=CC(=N2)C=O

Origin of Product

United States

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